

"2-Amino-N-phenylacetamide" and its potential for forming heterocyclic compounds

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Compound of Interest

Compound Name: 2-Amino-N-phenylacetamide

Cat. No.: B7793048

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An In-depth Technical Guide to the Synthetic Versatility of **2-Amino-N-phenylacetamide** in Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth exploration of **2-Amino-N-phenylacetamide**, a versatile and highly functionalized chemical scaffold. We delve into its fundamental physicochemical properties, inherent reactivity, and, most critically, its significant potential as a precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this molecule for the construction of complex chemical architectures, including 1,4-benzodiazepines and quinoxalinones. Detailed mechanistic pathways, step-by-step experimental protocols, and data-driven analyses are presented to create a self-validating and authoritative resource for advanced chemical synthesis.

Introduction: The Strategic Importance of 2-Amino-N-phenylacetamide

2-Amino-N-phenylacetamide, with the molecular formula $C_8H_{10}N_2O$, is a bifunctional organic compound featuring a primary amine and an N-phenyl-substituted amide group.^{[1][2]} This unique arrangement of functional groups within a compact structure makes it an exceptionally valuable building block in synthetic organic chemistry. The primary amine offers a nucleophilic

site for a wide array of transformations, while the amide linkage provides structural rigidity and a secondary reaction site.^[3] Its strategic importance lies in its ability to undergo intramolecular cyclization reactions, providing a direct and efficient pathway to various nitrogen-containing heterocycles, which are core structures in a vast number of pharmaceuticals.^{[4][5]}

The compound presents as a white or slightly reddish crystalline solid.^[1] Its inherent reactivity is governed by the nucleophilicity of the primary amino group, which can readily participate in acylation, N-alkylation, and condensation reactions.^[3] However, the most compelling application for drug development professionals is its role as a synthon for intramolecular cyclizations to generate heterocyclic systems.^[3]

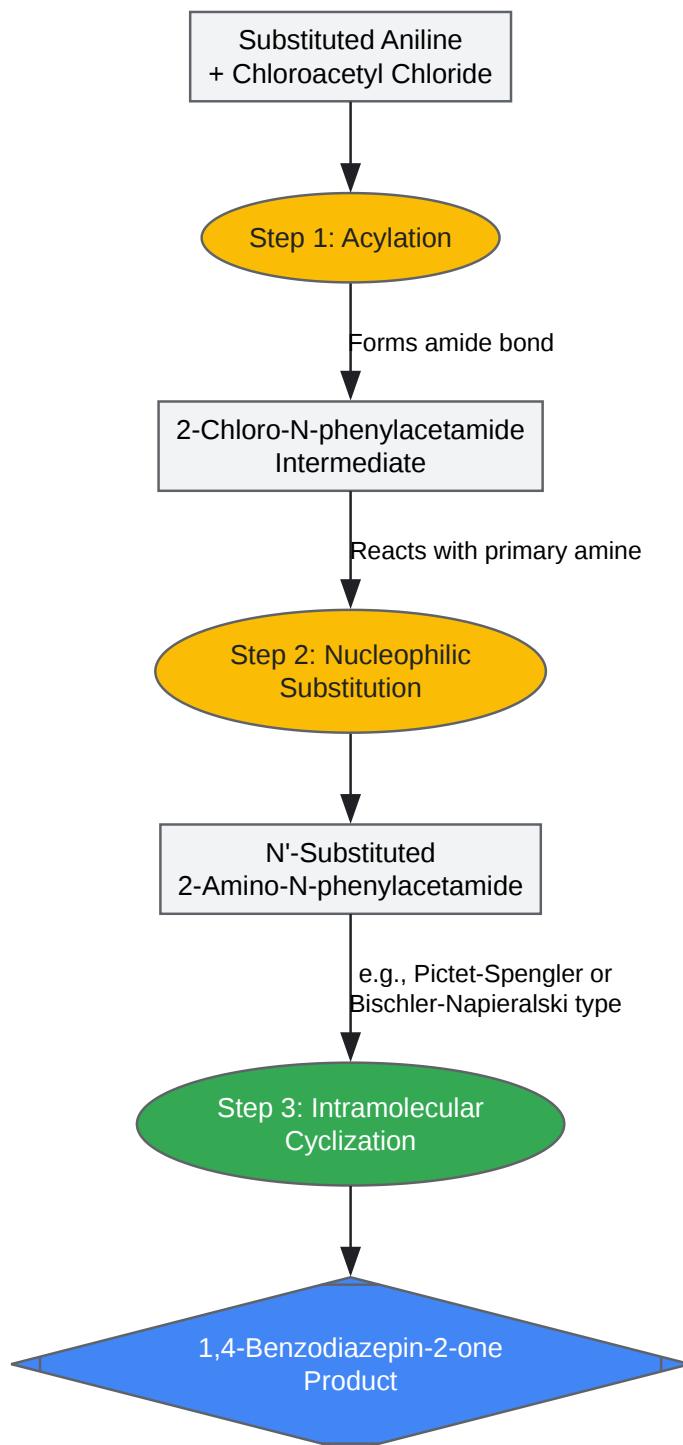
Physicochemical and Computed Properties

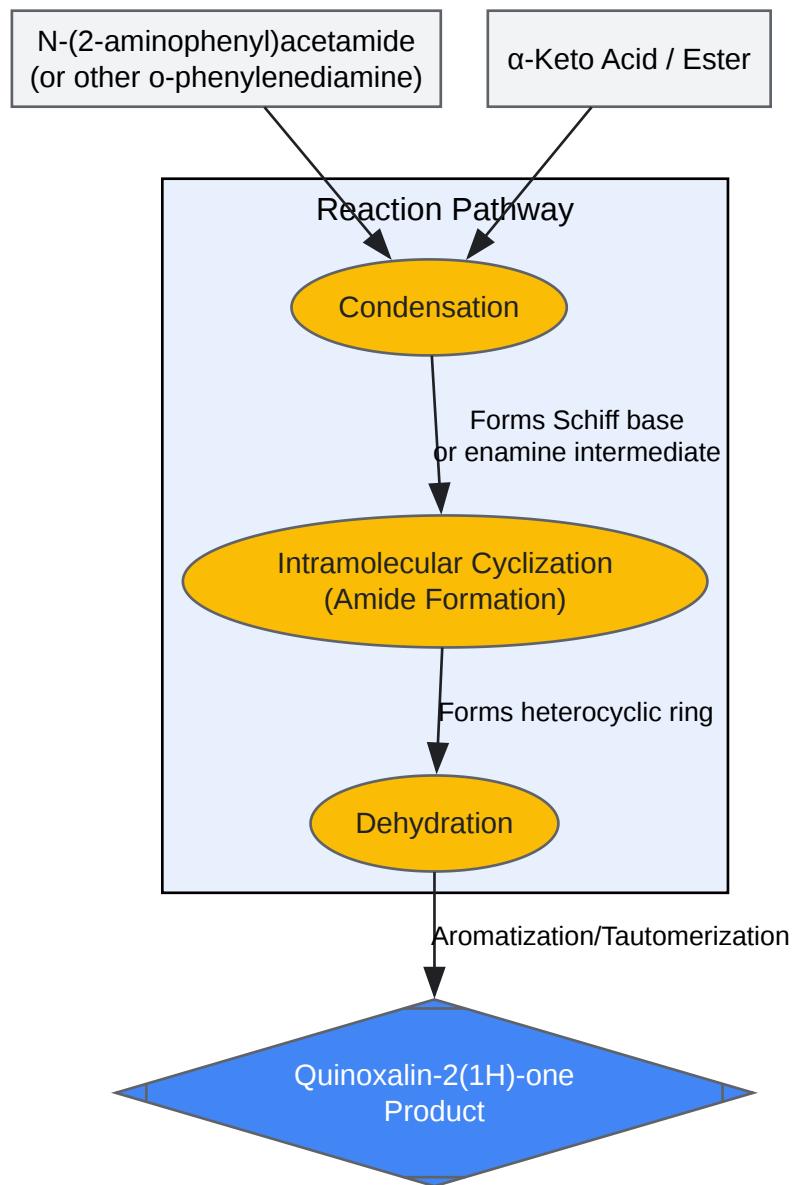
A comprehensive understanding of a starting material's properties is fundamental to designing robust synthetic protocols. The key properties of **2-Amino-N-phenylacetamide** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2][6]
Molecular Weight	150.18 g/mol	[2][6]
Appearance	White or slightly reddish solid/crystals	[1]
Hydrogen Bond Donor Count	2	[1][6]
Hydrogen Bond Acceptor Count	2	[1][6]
Rotatable Bond Count	2	[1][6]
Topological Polar Surface Area	55.1 Å ²	[1]
CAS Number	555-48-6	[1][7]

Core Reactivity and Mechanistic Considerations

The synthetic utility of **2-Amino-N-phenylacetamide** is dictated by the interplay between its two key functional groups: the terminal primary amine (-NH₂) and the internal amide (-NH-C=O).



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